5-methyl-1H-indole;hydrate
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Overview
Description
5-Methyl-1H-indole;hydrate is an organic compound with the molecular formula C9H9N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-1H-indole can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method is the Nenitzescu indole synthesis, which involves the reaction of an o-nitrotoluene derivative with an aldehyde in the presence of a reducing agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylindole-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of 5-methyl-1H-indole can yield 5-methylindoline.
Common reagents used in these reactions include hydrazine hydrate, iron(III) chloride, and methanesulfonic acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-1H-indole and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological signaling and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
5-Methyl-1H-indole is similar to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxyindole: A precursor to serotonin, a neurotransmitter.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets 5-methyl-1H-indole apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
141726-20-7 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-1H-indole;hydrate |
InChI |
InChI=1S/C9H9N.H2O/c1-7-2-3-9-8(6-7)4-5-10-9;/h2-6,10H,1H3;1H2 |
InChI Key |
OIVKNKRJYUATTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2.O |
Origin of Product |
United States |
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